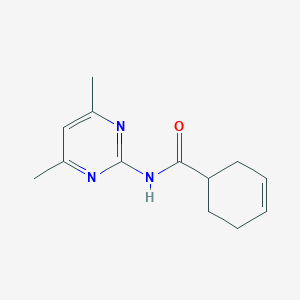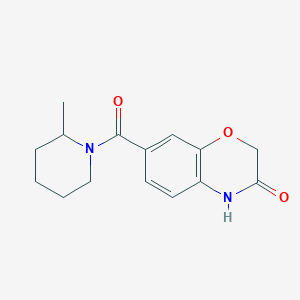
7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as MOA-728, is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, but it is believed to involve the inhibition of amyloid-beta aggregation. 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to bind to amyloid-beta peptides, preventing them from clumping together and forming plaques in the brain. This could help to slow or even prevent the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its potential as a treatment for Alzheimer's disease, 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This suggests that 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one could be useful in the treatment of other neurological disorders, such as Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one in laboratory experiments is its relatively simple synthesis method. This makes it easy to produce in large quantities, which is important for studies that require a significant amount of the compound. However, one limitation of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is its limited solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for research on 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. One area of interest is the development of more potent and selective inhibitors of amyloid-beta aggregation. This could lead to the development of more effective treatments for Alzheimer's disease. Another direction for future research is the investigation of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one's potential in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one and its effects on various enzymes and physiological systems.
合成方法
The synthesis of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one involves several steps, including the reaction of 2-methylpiperidine with ethyl chloroformate to form the corresponding carbamate. This is then reacted with 2-amino-4H-1,4-benzoxazin-3-one to produce 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. The synthesis of 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been optimized to improve yield and purity, making it a viable option for laboratory research.
科学研究应用
7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been studied for its potential use in various scientific research applications. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease. 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to inhibit the aggregation of amyloid-beta peptides, which are a hallmark of Alzheimer's disease. This suggests that 7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one could be a promising therapeutic agent for this debilitating disease.
属性
IUPAC Name |
7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-4-2-3-7-17(10)15(19)11-5-6-12-13(8-11)20-9-14(18)16-12/h5-6,8,10H,2-4,7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNDSDKQDWJWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC3=C(C=C2)NC(=O)CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

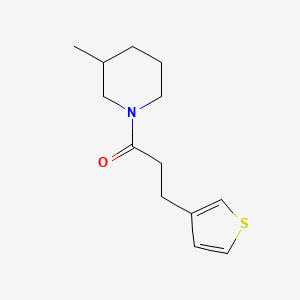
![[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7515134.png)
![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)


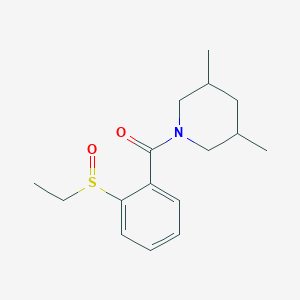


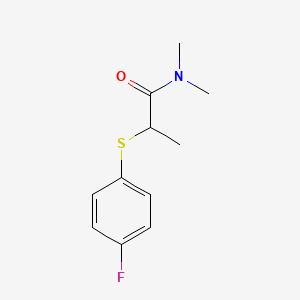

![ethyl 1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate](/img/structure/B7515196.png)
